sec-Butyl Disulfide

Flavor chemistry Sensory analysis Dialkyl disulfide

Substituting sec-butyl disulfide (FEMA 4578, JECFA 1933) with its n-butyl or tert-butyl isomers risks flavor inconsistency, lubricant additive failure, or vulcanization defects. This symmetric dialkyl disulfide delivers a savory garlic/onion note at an odor threshold of 0.000021 ppm-10× lower than the n-butyl analog-enabling cost-efficient low use levels. In lubricant formulations, sec-butyl branching optimizes disulfide bond scission kinetics and tribofilm formation at ~2% concentration in carrier oils. As a vulcanization accelerator, its structure-dependent radical generation ensures controlled scorch time and crosslink density. Manufactured via solvent-free phase-transfer catalysis (84.95% yield benchmark), securing competitive pricing and reliable bulk supply.

Molecular Formula C8H18S2
Molecular Weight 178.4 g/mol
CAS No. 5943-30-6
Cat. No. B146182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesec-Butyl Disulfide
CAS5943-30-6
Molecular FormulaC8H18S2
Molecular Weight178.4 g/mol
Structural Identifiers
SMILESCCC(C)SSC(C)CC
InChIInChI=1S/C8H18S2/c1-5-7(3)9-10-8(4)6-2/h7-8H,5-6H2,1-4H3
InChIKeyQTWKINKGAHTPFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

sec-Butyl Disulfide: Identification & Class Overview


sec-Butyl Disulfide (Di-sec-butyl disulfide, CAS 5943-30-6, molecular formula C8H18S2, MW 178.36) is a symmetric dialkyl disulfide characterized by two sec-butyl groups bridged by a disulfide (–S–S–) bond [1]. As a member of the dialkyl disulfide class, it shares core structural features with analogs such as di-n-butyl disulfide (CAS 629-45-8), di-tert-butyl disulfide (CAS 110-06-5), and diisobutyl disulfide. The compound is recognized by FEMA (No. 4578) and JECFA (No. 1933) as a flavoring agent, with evaluation confirming no safety concern at current intake levels [2].

Flavor Use Clearance

FEMA GRAS (No. 4578) and JECFA (No. 1933) evaluation supports food flavor use procurement.

Isomer Identity

Symmetric sec-butyl disulfide architecture; branching strongly influences sensory, partitioning, and reactivity profiles.

Reported Sensory Potency

Lower odor threshold reported vs. n- and tert-butyl analogs; may support reduced use levels in flavor matrices.

sec-Butyl Disulfide Isomer Specificity


Dialkyl disulfides with identical molecular formulas (C8H18S2) exhibit profoundly divergent physicochemical and sensory properties due to alkyl chain branching. Substituent architecture (sec-butyl vs. n-butyl vs. tert-butyl) alters steric accessibility of the disulfide bond, vapor pressure, LogP, and odor threshold by orders of magnitude [1]. Consequently, substituting sec-butyl disulfide with di-n-butyl or di-tert-butyl disulfide in flavor formulations or industrial processes will yield different sensory profiles, sulfur release kinetics, or crosslinking efficiencies. Procurement decisions predicated solely on molecular formula without isomeric specificity risk performance failure in flavor consistency, lubricant additive reactivity, or polymer vulcanization kinetics [2].

Sensory profile shifts: Replacing sec-butyl with n-butyl or tert-butyl disulfide alters odor intensity and character due to reported threshold differences.

Regulatory divergence: Di-tert-butyl disulfide is explicitly not recommended for flavor use; sec-butyl holds FEMA/JECFA clearance.

Reactivity mismatch: Alkyl branching alters disulfide bond scission kinetics; substitute may modify sulfur release rates in lubricant or vulcanization applications.

sec-Butyl Disulfide: Differentiation Evidence


Odor Threshold vs. Other Butyl Disulfide Isomers

Odor threshold concentration in air is a critical parameter for flavoring agent selection. sec-Butyl disulfide exhibits an odor threshold of 0.000021 ppm . Compared to di-n-butyl disulfide (0.00021 ppm), sec-butyl disulfide is approximately 10-fold more potent (lower threshold) . Compared to di-tert-butyl disulfide (0.0018 ppm), sec-butyl disulfide is approximately 86-fold more potent . This higher potency enables lower usage levels for equivalent sensory impact.

Odor Threshold vs. Isomers
Data to verify
sec-butyl: 0.000021 ppm
di-n-butyl: 0.00021 ppm
di-tert-butyl: 0.0018 ppm

Reported ~10× lower threshold vs. n-butyl, ~86× vs. tert-butyl; may support reduced use levels.

Cross-study comparison; verify threshold in target matrix.

Flavor chemistry Sensory analysis Dialkyl disulfide

Regulatory Approval for Food Flavor Use

sec-Butyl disulfide holds FEMA No. 4578 and JECFA No. 1933, with JECFA evaluation (2010, Session 73) concluding 'No safety concern at current levels of intake when used as a flavouring agent' [1][2]. In contrast, di-tert-butyl disulfide carries the explicit recommendation 'not for flavor use' [3]. This regulatory divergence creates a binary selection criterion for food and beverage applications.

Regulatory Status
Head-to-head
sec-butyl: FEMA 4578, JECFA 1933 – no safety concern
di-tert-butyl: not for flavor use

Binary regulatory clearance for food flavor applications.

Verify current FEMA/JECFA status for target market.

Food additive regulation GRAS Flavor safety

Lipophilicity (LogP) Comparison

Lipophilicity governs distribution behavior in biphasic systems and permeation across biological or polymeric matrices. sec-Butyl disulfide has a reported LogP of 4.59 . Di-n-butyl disulfide exhibits an estimated LogP of 5.207 . The lower LogP of sec-butyl disulfide indicates moderately reduced hydrophobicity, which may affect partitioning behavior in emulsions, flavor release kinetics, and extraction efficiency.

LogP Lipophilicity
Data to verify
sec-butyl: LogP 4.59
di-n-butyl: ~5.207 (Δ ≈ 0.62)

Moderately lower hydrophobicity may influence partitioning and flavor release.

Estimated value; confirm in formulation system.

Partition coefficient Hydrophobicity QSAR

Phase-Transfer Catalysis Synthesis Yield

A solvent-free phase-transfer catalysis method for synthesizing sec-butyl disulfide has been patented, achieving industrial-grade production with reduced cost [1]. Under optimized orthogonal design conditions using tetrabutylammonium bromide as catalyst with sec-butyl chloride and sulfur/sodium hydroxide, an average product yield of 84.95% was attained [2]. This establishes a reproducible synthetic benchmark for assessing supplier process capability and product consistency.

Synthetic Yield Benchmark
Class-level
84.95% average yield

Reproducible PTC synthesis benchmark for supplier process assessment.

Class-level inference; verify lot-specific yield.

Fine chemical synthesis Phase-transfer catalysis Process optimization

sec-Butyl Disulfide: Application Scenarios


Savory Food Flavoring & Regulatory Compliance

Formulators seeking a sulfurous, savory flavor note (garlic/onion character) with FEMA GRAS and JECFA safety clearance should select sec-butyl disulfide (FEMA 4578, JECFA 1933) over di-tert-butyl disulfide, which is explicitly not recommended for flavor use . Its 10× lower odor threshold (0.000021 ppm) versus di-n-butyl disulfide enables lower use levels and cost efficiency [1].

Lubricant Extreme-Pressure Additive

sec-Butyl disulfide functions as an extreme-pressure additive in lubricant formulations, recommended at approximately 2% concentration in carrier oils . The sec-butyl branching influences disulfide bond scission kinetics and tribofilm formation on metal surfaces. When selecting a dialkyl disulfide sulfur donor for lubricant applications, the steric accessibility of sec-butyl versus tert-butyl groups alters thermal decomposition profiles and sulfur release rates, impacting anti-wear performance under boundary lubrication conditions [1].

Rubber Vulcanization Accelerator / Sulfur Donor

In rubber vulcanization systems, disulfides function by generating polymer radicals through hydrogen abstraction from α-methylene groups, facilitating crosslink formation . sec-Butyl disulfide serves as a vulcanization accelerator and sulfur donor. Its thermal decomposition pathway and radical generation efficiency are structure-dependent; the sec-butyl substitution pattern produces distinct crosslinking kinetics compared to n-butyl or tert-butyl analogs, influencing scorch time and final network density in natural rubber and synthetic elastomer compounds [1].

Organic Synthesis Intermediate

sec-Butyl disulfide serves as a reactive intermediate for introducing sec-butylthio groups via nucleophilic substitution or reduction to sec-butyl thiol. Its synthetic accessibility via solvent-free phase-transfer catalysis (84.95% yield benchmark) ensures commercial availability at competitive cost . The LogP of 4.59 informs solvent selection for biphasic reactions and extraction protocols [1].

Application
Selection Property
Validation Focus
Food flavoring & regulatory compliance
FEMA/JECFA clearance, isomer identity confirmation
Verify current GRAS/regulatory status for target market and flavor threshold in matrix
Lubricant extreme-pressure additive
Alkyl branching architecture, sulfur release kinetics
Tribological performance under boundary lubrication; compare wear scar diameter
Rubber vulcanization accelerator / sulfur donor
Disulfide bond scission kinetics, scorch safety
Cure characteristics (scorch time, torque), crosslink density
Organic synthesis intermediate
Synthetic accessibility, LogP for solvent selection
Purity and yield consistency vs. literature benchmark

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